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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B086468

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Compound Name (S)-(-)-HA-966

CAS Number 111821-58-0[1][2]

Synonyms (-)-3-amino-1-hydroxy-2-pyrrolidone, (-)-HA 966
Molecular Formula CaHsN202[1]

Molecular Weight 116.12 g/mol [1]

Purity =98%

Solubility Soluble to 100 mM in water.[1]

Storage Store at room temperature.[1]

Pharmacological Profile

(S)-(-)-HA-966 is the (S)-enantiomer of the racemic compound HA-966. While its counterpart,
(R)-(+)-HA-966, is a selective antagonist at the glycine modulatory site of the N-methyl-D-
aspartate (NMDA) receptor, (S)-(-)-HA-966 is only weakly active at this site.[3][4] Instead, (S)-
(-)-HA-966 exhibits potent sedative and ataxic effects, which are believed to be mediated
through the disruption of striatal dopaminergic mechanisms.[1][4] It is often described as a y-
butyrolactone-like sedative.[4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b086468?utm_src=pdf-interest
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://www.researchgate.net/figure/Schematic-representation-of-dopamine-signaling-pathway_fig1_5438711
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://pubmed.ncbi.nlm.nih.gov/6245753/
https://pubmed.ncbi.nlm.nih.gov/2153294/
https://www.researchgate.net/figure/Dopaminergic-pathways-in-the-brain-Dopaminergic-pathways-in-the-brain-include-the_fig2_365194389
https://pubmed.ncbi.nlm.nih.gov/2153294/
https://pubmed.ncbi.nlm.nih.gov/2153294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer,

providing a comparative view of their pharmacological activities.

Table 1: In Vitro Receptor Binding and Functional Assays

Enantiomer Assay Preparation ICso0 Reference
Inhibition of
strychnine- Rat cerebral
(S)-(-)-HA-966 insensitive cortex synaptic 339 uM [4]
[3H]glycine membranes
binding
Inhibition of
strychnine- Rat cerebral
(R)-(+)-HA-966 insensitive cortex synaptic 12.5 uM [4]
[®H]glycine membranes
binding
Inhibition of
lycine-
i . Cultured cortical
(S)-(-)-HA-966 potentiated 708 M [4]
neurons
NMDA
responses
Inhibition of
lycine-
i . Cultured cortical
(R)-(+)-HA-966 potentiated 13 pM [4]
neurons
NMDA
responses

Table 2: In Vivo Pharmacological Effects
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Enantiomer Model Effect EDso Reference

Sound-induced _ .
(R)-(+)-HA-966 _ o Anticonvulsant 52.6 mg/kg (i.p.)
seizures in mice

N-methyl-DL-
aspartic acid
(R)-(+)-HA-966 (NMDLA)- Anticonvulsant 900 mg/kg (i.v.)
induced seizures
in mice
Ataxia (inverted >25-fold more
(S)-(-)-HA-966 screen test) in Ataxic potent than (R)- [4]
mice (+)-enantiomer

Experimental Protocols
Preparation of Rat Cerebral Cortex Synaptic Membranes

This protocol outlines the preparation of synaptic membranes from rat cerebral cortex for use in
radioligand binding assays.

e Tissue Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice.
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-
Teflon homogenizer.

« Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to
remove nuclei and cellular debris.

» Synaptosome Isolation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes
at 4°C to pellet the crude synaptosomal fraction.

e Hypo-osmotic Lysis: Resuspend the synaptosomal pellet in 10 volumes of ice-cold distilled
water or a low molarity buffer (e.g., 5 mM Tris-HCI, pH 7.4) to induce osmaotic lysis.

 Membrane Pellet Collection: Centrifuge the lysed synaptosomes at 40,000 x g for 30 minutes
at 4°C. The resulting pellet contains the synaptic membranes.
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e Washing: Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to
remove residual cytoplasmic components.

o Final Preparation: Resuspend the final synaptic membrane pellet in an appropriate assay
buffer and determine the protein concentration using a standard method (e.g., Bradford or
BCA assay). Store the membranes at -80°C until use.

Strychnine-Insensitive [*H]Glycine Binding Assay

This assay is used to determine the affinity of compounds for the glycine binding site on the
NMDA receptor.

o Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-acetate (pH 7.4).

o Reaction Mixture: In microcentrifuge tubes, combine the following:

[e]

Synaptic membrane preparation (50-100 pg of protein)

o

[BH]Glycine (final concentration typically 10-50 nM)

[¢]

Varying concentrations of the test compound (e.g., (S)-(-)-HA-966) or buffer for total
binding.

[¢]

A saturating concentration of non-radiolabeled glycine (e.g., 1 mM) for determining non-
specific binding.

e |ncubation: Incubate the reaction mixtures at 4°C for 30 minutes.

o Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through
glass fiber filters (e.g., Whatman GF/B).

e Washing: Wash the filters three times with ice-cold assay buffer to remove unbound
radioligand.

» Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktalil,
and quantify the radioactivity using a liquid scintillation counter.
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o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the ICso value of the test compound by non-linear regression analysis of
the competition binding data.

Signaling Pathways and Workflows
Proposed Signaling Pathway of (S)-(-)-HA-966

The sedative and ataxic effects of (S)-(-)-HA-966 are hypothesized to result from a disruption of
dopaminergic signaling in the striatum. The precise molecular targets are not fully elucidated
but are distinct from the NMDA receptor glycine site. The following diagram illustrates a
potential mechanism.
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Proposed Signaling Pathway of (S)-(-)-HA-966
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Caption: Proposed mechanism of (S)-(-)-HA-966 action via disruption of striatal dopamine

release.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine
the affinity of a compound for a specific receptor.
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Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a radioligand binding assay to determine compound affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

